[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone
Description
[4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone: is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Properties
IUPAC Name |
[4-[4-(4-fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O/c20-15-6-4-14(5-7-15)18-13-25(23-22-18)16-8-11-24(12-9-16)19(26)17-3-1-2-10-21-17/h1-7,10,13,16H,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNRBCUBUUCOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=C(N=N2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring is often synthesized through condensation reactions involving aldehydes and ammonia derivatives.
Final Coupling: The final step involves coupling the triazole, piperidine, and pyridine moieties under specific conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Biology and Medicine
Neuroprotection: Research indicates potential neuroprotective and anti-neuroinflammatory properties.
Industry
Agrochemicals: Used in the development of new pesticides and herbicides.
Polymers: Incorporated into polymer synthesis for enhanced properties.
Mechanism of Action
The mechanism of action of [4-[4-(4-Fluorophenyl)triazol-1-yl]piperidin-1-yl]-pyridin-2-ylmethanone involves its interaction with specific molecular targets:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: Inhibition of the NF-kB inflammatory pathway.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities.
3,5-bis(1′,2′,4′-triazol-1′-yl)pyridine: Used in coordination polymers.
Uniqueness
Structural Complexity: The combination of triazole, piperidine, and pyridine rings in a single molecule is unique.
Pharmacological Potential: The compound’s potential neuroprotective and anti-inflammatory properties set it apart from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
